2-Amino-4-chloro-6-(2-thienyl)pyrimidine
Overview
Description
2-Amino-4-chloro-6-(2-thienyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of an amino group at position 2, a chlorine atom at position 4, and a thienyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-6-(2-thienyl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like zinc chloride or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-6-(2-thienyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while the amino group can be reduced to form corresponding amines.
Cyclization: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, halogenating agents, and oxidizing agents. Reaction conditions often involve the use of solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol, with temperatures ranging from -78°C to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield 2-amino-4-alkylamino-6-(2-thienyl)pyrimidines, while oxidation of the thienyl group can produce sulfoxides or sulfones .
Scientific Research Applications
2-Amino-4-chloro-6-(2-thienyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular signaling pathways . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a thienyl group.
2-Amino-4,6-dichloropyrimidine: Contains two chlorine atoms and is used in the synthesis of various pharmaceuticals.
Uniqueness
2-Amino-4-chloro-6-(2-thienyl)pyrimidine is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and material properties.
Properties
IUPAC Name |
4-chloro-6-thiophen-2-ylpyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPVBIHZXWKIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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